[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone
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Overview
Description
Preparation Methods
The synthesis of PAT-1251 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe final product is obtained through a series of purification steps to ensure high purity and yield .
Industrial production methods for PAT-1251 involve scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve consistent and reproducible results .
Chemical Reactions Analysis
PAT-1251 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: PAT-1251 can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under suitable conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PAT-1251 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of lysyl oxidase-like 2 and its effects on collagen and elastin cross-linking.
Biology: Employed in research to understand the role of lysyl oxidase-like 2 in various biological processes, including tissue remodeling and fibrosis.
Medicine: Investigated for its potential therapeutic effects in treating fibrotic diseases, such as idiopathic pulmonary fibrosis, liver fibrosis, and kidney fibrosis.
Industry: Utilized in the development of new therapeutic agents targeting fibrotic diseases and other conditions involving extracellular matrix remodeling
Mechanism of Action
PAT-1251 exerts its effects by selectively inhibiting the activity of lysyl oxidase-like 2. This enzyme is responsible for the oxidative deamination of lysine residues in collagen and elastin, leading to the formation of cross-links that stabilize the extracellular matrix. By inhibiting lysyl oxidase-like 2, PAT-1251 reduces the cross-linking of collagen and elastin, thereby decreasing the stiffness of the extracellular matrix and mitigating fibrotic processes .
Comparison with Similar Compounds
PAT-1251 is unique in its high selectivity and potency as an inhibitor of lysyl oxidase-like 2. Similar compounds include:
Simtuzumab: A monoclonal antibody targeting lysyl oxidase-like 2, which has shown limited efficacy in clinical trials.
PXS-S2A: A selective lysyl oxidase-like 2 inhibitor developed from the first-generation PXS-S1A compound.
BAPN (β-aminopropionitrile): An early lysyl oxidase inhibitor obtained from natural sources
PAT-1251 stands out due to its oral bioavailability and robust antifibrotic efficacy in preclinical models, making it a promising candidate for further clinical development .
Properties
Molecular Formula |
C18H17F4N3O3 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2 |
InChI Key |
ODGXXYXJORZPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O |
Origin of Product |
United States |
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